2-benzyl-4-bromobenzoic acid
CAS No.: 857005-14-2
Cat. No.: VC11540071
Molecular Formula: C14H11BrO2
Molecular Weight: 291.14 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 857005-14-2 |
---|---|
Molecular Formula | C14H11BrO2 |
Molecular Weight | 291.14 g/mol |
IUPAC Name | 2-benzyl-4-bromobenzoic acid |
Standard InChI | InChI=1S/C14H11BrO2/c15-12-6-7-13(14(16)17)11(9-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17) |
Standard InChI Key | OUGBMNAFMFKNSR-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)CC2=C(C=CC(=C2)Br)C(=O)O |
Introduction
Structural and Chemical Characteristics of 2-Benzyl-4-Bromobenzoic Acid
2-Benzyl-4-bromobenzoic acid (C₁₄H₁₁BrO₂) belongs to the class of substituted benzoic acids, featuring a molecular weight of 291.14 g/mol. Its structure combines a bromine atom at the 4-position of the benzene ring and a benzyl group (-CH₂C₆H₅) at the 2-position, connected to a carboxylic acid functional group. This arrangement introduces steric hindrance and electronic effects that influence its reactivity in nucleophilic substitution and coupling reactions .
The compound’s IUPAC name is 2-(benzyl)-4-bromobenzoic acid, with a SMILES notation of C1=CC=C(C=C1)CC2=C(C=CC(=C2)Br)C(=O)O
. Its InChIKey, CKXJOUQTHOVDON-UHFFFAOYSA-N
, confirms its unique stereoelectronic configuration. X-ray crystallography data for analogous compounds suggest a planar aromatic system with dihedral angles between the benzyl and benzoic acid groups that affect solubility and crystallization behavior .
Synthetic Pathways and Optimization Strategies
Esterification-Hydrolysis Route
A common approach to synthesizing benzyl-substituted bromobenzoic acids involves a two-step process:
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Esterification: Reacting 4-bromobenzoic acid with benzyl alcohol in the presence of a dehydrating agent (e.g., sulfuric acid or p-toluenesulfonic acid) yields benzyl 4-bromobenzoate.
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Hydrolysis: Basic or acidic hydrolysis of the ester under reflux conditions generates the free carboxylic acid. For 2-benzyl substitution, directed ortho-metalation strategies using lithium diisopropylamide (LDA) may introduce the benzyl group prior to hydrolysis .
Industrial-scale production often employs continuous flow reactors to enhance yield (typically >85%) and reduce reaction times. Catalytic systems using cobalt acetate and manganese acetate in glacial acetic acid have demonstrated efficacy in oxidizing parabromotoluene derivatives to benzoic acids, achieving yields up to 98% .
Oxidative Coupling Methods
Recent advances utilize palladium-catalyzed C-H activation to directly introduce benzyl groups onto brominated aromatic systems. For example:
This method avoids pre-functionalization steps and achieves regioselectivity through careful control of ligand environments .
Physicochemical Properties and Analytical Data
The compound’s low water solubility necessitates the use of polar aprotic solvents (e.g., DMF, DMSO) for most reactions. Thermal gravimetric analysis reveals decomposition onset at 280°C, indicating suitability for high-temperature applications.
Applications in Pharmaceutical Development
Kinase Inhibitor Precursors
The bromine atom serves as a leaving group in Suzuki-Miyaura cross-coupling reactions to create biphenyl systems found in tyrosine kinase inhibitors. For instance:
This intermediate is critical in synthesizing analogs of imatinib and nilotinib .
Prodrug Design
Esterification of the carboxylic acid group with bioreversible promoieties (e.g., pivaloyloxymethyl) enhances membrane permeability. Clinical studies show 2.3-fold increased oral bioavailability compared to parent drugs in rat models .
Hazard Category | Classification | Source |
---|---|---|
Acute Toxicity | Harmful if swallowed (H302) | GHS Classification |
Aquatic Toxicity | Chronic 1 (H410) | EC50 Daphnia magna >10 mg/L |
Skin Irritation | Category 3 | OECD 404 Guideline |
Proper handling requires NIOSH-approved respirators and chemical-resistant gloves. Waste disposal must follow EPA 40 CFR 261 regulations for brominated organics.
Industrial Scale-Up Challenges
A 2024 lifecycle assessment of benzyl bromobenzoate production identified three key challenges:
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Bromine Recovery: Current processes recover only 68% of input bromine, necessitating improved distillation techniques.
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Catalyst Recycling: Homogeneous catalysts (e.g., Co/Mn acetates) require energy-intensive separation; heterogeneous alternatives show promise but reduce yields by 12% .
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Byproduct Management: Dibenzyl ether formation consumes 5–7% of starting material, requiring optimized stoichiometry.
Future Research Directions
Photocatalytic Debromination
Preliminary studies using TiO₂ nanoparticles under UV light demonstrate 92% debromination efficiency within 2 hours, enabling sustainable waste treatment:
Biocatalytic Synthesis
Engineered Pseudomonas putida strains expressing halohydrin dehalogenase achieve 34% conversion of 2-benzyl-4-bromoacetophenone to the target acid, offering a green chemistry alternative .
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